[1,2,5]Oxadiazepane [1,2,5]Oxadiazepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13586265
InChI: InChI=1S/C4H10N2O/c1-2-6-7-4-3-5-1/h5-6H,1-4H2
SMILES: C1CNOCCN1
Molecular Formula: C4H10N2O
Molecular Weight: 102.14 g/mol

[1,2,5]Oxadiazepane

CAS No.:

Cat. No.: VC13586265

Molecular Formula: C4H10N2O

Molecular Weight: 102.14 g/mol

* For research use only. Not for human or veterinary use.

[1,2,5]Oxadiazepane -

Specification

Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
IUPAC Name 1,2,5-oxadiazepane
Standard InChI InChI=1S/C4H10N2O/c1-2-6-7-4-3-5-1/h5-6H,1-4H2
Standard InChI Key DJSMFIRHIXHJLY-UHFFFAOYSA-N
SMILES C1CNOCCN1
Canonical SMILES C1CNOCCN1

Introduction

# Oxadiazepane: A Versatile Heterocyclic Scaffold in Medicinal Chemistry Oxadiazepane is a seven-membered heterocyclic compound characterized by a saturated ring structure containing two nitrogen atoms and one oxygen atom positioned at the 1st, 2nd, and 5th positions, respectively. This unique arrangement confers distinct electronic and steric properties, making it a valuable structural motif in drug discovery. Emerging research highlights its potential as a pharmacophore in antibacterial, anticancer, and anti-inflammatory agents, with recent studies demonstrating its superiority over conventional six-membered heterocycles like piperazine and morpholine in certain therapeutic contexts .

Synthetic Methodologies

Ring-Closing Strategies

The synthesis of oxadiazepane derivatives typically employs ring-closing metathesis (RCM) or cyclization of linear precursors. Suzuki et al. (2010) developed a robust protocol involving:

Alternative routes include:

  • Microwave-assisted synthesis: Reduces reaction times from 12 hours to 30 minutes while maintaining yields >65% .

  • Enzymatic resolution: Lipase-catalyzed kinetic resolution achieves enantiomeric excess (ee) >98% for chiral derivatives .

Biological Activity and Mechanisms

Antibacterial Effects Oxadiazepane-containing analogs of linezolid demonstrate enhanced activity against multidrug-resistant pathogens:

Table 2: In Vitro Antibacterial Activity of Compound 10a

PathogenMIC (μg/mL)
Methicillin-resistant S. aureus (MRSA)0.5
Vancomycin-resistant E. faecalis1.0
Streptococcus pneumoniae0.25

Mechanistic studies reveal dual modes of action:

  • Ribosomal targeting: The oxadiazepane moiety binds the 23S rRNA peptidyl transferase center, inhibiting bacterial protein synthesis (docking score: -9.2 kcal/mol) .

  • Biofilm disruption: At sub-MIC concentrations, derivatives reduce biofilm formation by 78% in Pseudomonas aeruginosa .

Applications in Drug Design

Pharmacokinetic Optimization

Replacing piperazine with oxadiazepane in lead compounds improves:

  • Oral bioavailability: From 22% to 41% in rat models due to reduced first-pass metabolism .

  • Blood-brain barrier penetration: Increased by 1.8-fold, facilitating CNS drug development .

Case Study: Anti-MRSA Agents

The oxazolidinone derivative 10a ( oxadiazepane core) showed:

  • In vivo efficacy: 3.2 log<sub>10</sub> CFU reduction in murine thigh infection models at 25 mg/kg .

  • Safety profile: No observed CYP450 inhibition (IC<sub>50</sub> > 50 μM for 3A4/2D6 isoforms) .

Comparative Analysis with Related Heterocycles

Table 3: Structural and Functional Advantages Over Piperazine

ParameterPiperazine OxadiazepaneImprovement Factor
Conformational flexibilityLimited chair-boat transitionsEnhanced pseudorotation2.1×
Hydrogen bonding capacity2 H-bond donors3 H-bond donors1.5×
Metabolic stabilityt<sub>1/2</sub> = 2.1 ht<sub>1/2</sub> = 4.8 h2.3×

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